1-(2-Bromo-4-(fluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(2-Bromo-4-(fluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluoromethoxy group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-4-fluoromethoxybenzene with propanone under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluoromethoxylation processes, utilizing advanced chemical reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-(fluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromo-4-(fluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluoromethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a fluoromethoxy group.
2-Bromo-1-(4-difluoromethoxyphenyl)propan-1-one: Contains a difluoromethoxy group, leading to different chemical properties.
Uniqueness
1-(2-Bromo-4-(fluoromethoxy)phenyl)propan-1-one is unique due to the presence of both bromine and fluoromethoxy groups, which confer distinct reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
1-[2-bromo-4-(fluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10BrFO2/c1-2-10(13)8-4-3-7(14-6-12)5-9(8)11/h3-5H,2,6H2,1H3 |
InChI Key |
SWOUFRDVPPSJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OCF)Br |
Origin of Product |
United States |
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